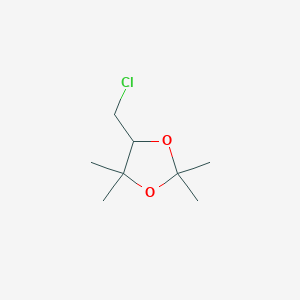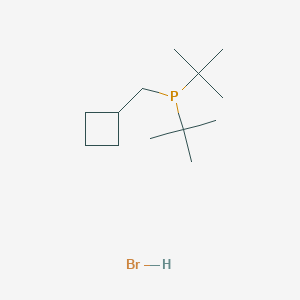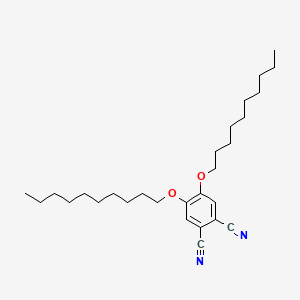
1,2-Dicyano-4,5-didecyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dicyano-4,5-didecyloxybenzene is an organic compound characterized by the presence of two cyano groups and two decyloxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicyano-4,5-didecyloxybenzene typically involves the reaction of 1,2-dicyanobenzene with decanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dicyano-4,5-didecyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,2-Dicyano-4,5-didecyloxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dicyano-4,5-didecyloxybenzene involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can act as electron-withdrawing groups, influencing the reactivity and binding affinity of the compound. The decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dicyano-4,5-dioctyloxybenzene: Similar structure with octyloxy groups instead of decyloxy groups.
1,2-Dicyano-4,5-dimethoxybenzene: Contains methoxy groups instead of decyloxy groups.
1,2-Dicyano-4,5-dipropyloxybenzene: Features propyloxy groups instead of decyloxy groups.
Uniqueness
1,2-Dicyano-4,5-didecyloxybenzene is unique due to its longer alkyl chains (decyloxy groups), which impart distinct physical and chemical properties. These longer chains can enhance the compound’s hydrophobicity, making it suitable for applications in non-polar environments and materials science.
Propriétés
Numéro CAS |
118132-12-0 |
|---|---|
Formule moléculaire |
C28H44N2O2 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
4,5-didecoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-7-9-11-13-15-17-19-31-27-21-25(23-29)26(24-30)22-28(27)32-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
Clé InChI |
MSRBHNWWKSSMLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
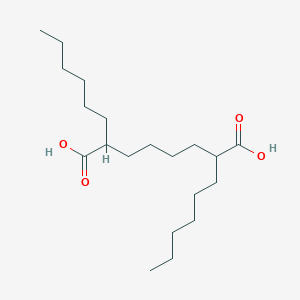


![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)

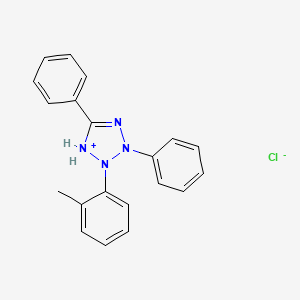
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)

